(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride
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Description
(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H12ClF2N and its molecular weight is 207.649. The purity is usually 95%.
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Scientific Research Applications
Conformational Analysis in Different Environments
Research on 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, which are structurally similar to (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride, has been reported. These derivatives were characterized using X-ray diffraction analysis, and their crystal structures and conformational behaviors were studied in various environments (Nitek et al., 2020).
Ligand Synthesis for Metal Ions
The synthesis of N3O3 amine phenols, which are reduction products of Schiff bases involving similar structural motifs as this compound, has been explored. These compounds have been characterized for potential applications with Group 13 metal ions, showcasing their utility in coordination chemistry (Liu et al., 1993).
Application in Asymmetric Hydrophosphination
A study on a chiral palladacycle, synthesized using a related compound, demonstrated its application in asymmetric hydrophosphination reactions. This highlights the potential of similar compounds in catalyzing stereoselective synthetic processes (Yap et al., 2014).
Polymorphism in Pharmaceutical Compounds
Research into polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a structurally related compound, highlights the importance of understanding polymorphism in pharmaceutical development. This is crucial for analytical and physical characterization of drug substances (Vogt et al., 2013).
Synthesis of Antidepressant Agents
A series of compounds structurally similar to this compound were synthesized and evaluated as potential antidepressant agents. This research demonstrates the therapeutic potential of such compounds in treating depression (Clark et al., 1979).
Properties
IUPAC Name |
(1S)-1-(2,5-difluorophenyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N.ClH/c1-2-9(12)7-5-6(10)3-4-8(7)11;/h3-5,9H,2,12H2,1H3;1H/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYPROYXZWFRHT-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=C(C=CC(=C1)F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704235 |
Source
|
Record name | (1S)-1-(2,5-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217437-41-6 |
Source
|
Record name | (1S)-1-(2,5-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.